Cyclohexyldiethanolamine

Descripción general

Descripción

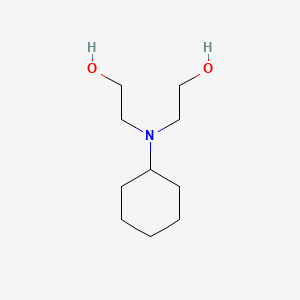

. It is a tertiary amine and a diol, characterized by the presence of a cyclohexyl group attached to a nitrogen atom, which is further connected to two ethanol groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Cyclohexyldiethanolamine can be synthesized through the reaction of ethylene oxide with cyclohexylamine . The reaction typically occurs under controlled conditions, where ethylene oxide is added dropwise to a solution of cyclohexylamine in an inert solvent, such as toluene, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion. The product is purified through distillation or recrystallization.

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Reaction with Acids and Acid Gases

CHEA reacts with acids to form salts and with acid gases (e.g., CO₂, H₂S) to generate thermally unstable carbamates. These reactions are critical in industrial gas purification processes.

Key Reactions:

-

Salt Formation :

This reaction is reversible under heating, regenerating CHEA .

-

Carbamate Formation :

| Reaction Conditions | Products | Applications |

|---|---|---|

| Aqueous solution, 25–50°C | Unstable carbamate salts | Gas scrubbing systems |

Esterification and Amide Formation

CHEA undergoes esterification with carboxylic acids or acid chlorides. Prolonged heating facilitates amide bond formation.

Example Reaction :

This reaction is exploited to synthesize surfactants and corrosion inhibitors .

Reaction with Carbon Disulfide

CHEA reacts with CS₂ to form 2-mercaptothiazoline derivatives, compounds used in pharmaceutical intermediates:

The reaction requires catalytic bases and elevated temperatures .

Chlorination Reactions

Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces hydroxyl groups with chlorine:

Products like bis(2-chloroethyl)amine are hazardous due to skin toxicity .

Reaction with Aldehydes

Formaldehyde reacts with CHEA to form hydroxymethyl intermediates, which can be reduced to N-methyl derivatives:

This pathway is used to modify CHEA’s solubility and reactivity .

Aminoalkylation (Mannich Reaction)

CHEA participates in the Mannich reaction, forming β-amino alcohols:

This reaction is significant in synthesizing agrochemicals and pharmaceuticals .

Nitrosamine Formation

Exposure to nitrous acid or nitrites generates carcinogenic N-nitrosamines:

This reaction necessitates strict control in industrial settings .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block in Organic Synthesis: CHEA serves as a key intermediate in the synthesis of various organic compounds, including surfactants, corrosion inhibitors, and complexing agents. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and substitution.

- Catalysis: It is utilized as an amine catalyst in polyurethane production, where it helps control the gelling and foaming reactions essential for foam formation .

2. Biology:

- Biochemical Reagent: In biological research, CHEA is employed for modifying biomolecules and studying enzyme mechanisms. Its amine and hydroxyl functional groups facilitate interactions that can modulate enzyme activity.

- Toxicogenomics: CHEA has been investigated in toxicogenomic studies to evaluate its effects on gene expression in various biological models, aiding in understanding toxicological responses to chemicals .

3. Medicine:

- Pharmaceutical Precursor: Research indicates potential therapeutic applications of CHEA as a precursor in the synthesis of pharmaceuticals. Its properties may contribute to drug design and development processes .

- Toxicity Studies: CHEA has been included in high-throughput toxicity assays using model organisms like zebrafish to assess its safety profile and biological effects .

4. Industry:

- Polymer Production: In industrial applications, CHEA is used in the formulation of polymers, resins, and coatings. It acts as a stabilizer and curing agent, enhancing the performance of these materials .

- Corrosion Inhibition: Its effectiveness as a corrosion inhibitor makes it valuable in protective coatings for metals.

Case Studies

Mecanismo De Acción

The mechanism of action of cyclohexyldiethanolamine involves its interaction with molecular targets through its amine and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and covalent modifications, depending on the specific application. In biological systems, this compound can modulate enzyme activity and protein function by binding to active sites or altering protein conformation .

Comparación Con Compuestos Similares

Cyclohexyldiethanolamine can be compared with other similar compounds, such as:

N-Phenyldiethanolamine: Similar in structure but with a phenyl group instead of a cyclohexyl group.

N-Cyclohexylethanolamine: Contains only one ethanol group compared to two in this compound.

2-Chloroethanol: A simpler compound with a chloro group instead of an amine group.

The uniqueness of this compound lies in its combination of a cyclohexyl group with two ethanol groups, providing distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Cyclohexyldiethanolamine (CHEA) is a tertiary amine and diol characterized by a cyclohexyl group attached to a nitrogen atom, further linked to two ethanol groups. This compound has garnered attention for its diverse applications across chemistry, biology, and industry, particularly due to its ability to modulate enzyme activity and protein function by interacting with active sites or altering protein conformation.

Chemical Structure

- Molecular Formula : CHNO

- CAS Number : 4500-29-2

CHEA can be synthesized through the reaction of ethylene oxide with cyclohexylamine, which allows for the production of this compound in both laboratory and industrial settings.

The biological activity of CHEA is primarily attributed to its functional groups, which facilitate various interactions with molecular targets. These include:

- Hydrogen Bonding : Forming interactions with biomolecules.

- Ionic Bonds : Contributing to the stabilization of protein structures.

- Covalent Modifications : Altering the function of enzymes and proteins.

These interactions enable CHEA to influence enzyme kinetics and protein folding, making it a valuable reagent in biochemical research .

Enzyme Modulation

Research indicates that CHEA can modulate the activity of several enzymes. For instance, it has been used as a reagent in studies focusing on enzyme mechanisms, where it plays a role in substrate binding and catalysis. This property is particularly useful in the development of therapeutic agents targeting specific enzymatic pathways .

Toxicity and Safety Profile

This compound has been evaluated for its toxicity through various studies, including high-throughput assays using model organisms like zebrafish. The findings suggest that while CHEA exhibits some level of toxicity, its effects vary significantly depending on concentration and exposure duration. Notably, lower concentrations may lead to minimal adverse effects, while higher concentrations can result in significant physiological distress .

Summary of Toxicity Findings

| Study | Findings |

|---|---|

| Zebrafish Assay | High sensitivity to toxic effects; varying locomotion activity based on concentration. |

| In Vitro Studies | Indicated potential irritant properties; varying toxicity levels compared to other ethanolamines. |

Case Study 1: Enzyme Interaction

In a study examining the interaction between CHEA and specific enzymes, researchers found that CHEA could effectively inhibit enzyme activity at certain concentrations. This inhibition was linked to the compound's ability to bind at active sites, thus providing insights into its potential therapeutic applications in drug design targeting enzyme-related diseases .

Case Study 2: Toxicological Assessment

A comprehensive toxicity assessment involving zebrafish highlighted the compound's impact on locomotor activity as a measure of toxicity. The results demonstrated that CHEA's toxicity profile was comparable to other ethanolamines, with significant differences observed in behavioral responses at varying concentrations .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing cyclohexyldiethanolamine, and how can researchers optimize reaction conditions?

this compound synthesis typically involves the reaction of cyclohexylamine with ethylene oxide under controlled alkaline conditions. Key parameters include temperature (maintained at 40–60°C to prevent side reactions), stoichiometric ratios (excess ethylene oxide to ensure di-substitution), and catalyst selection (e.g., sodium hydroxide). Researchers should use gas chromatography (GC) or nuclear magnetic resonance (NMR) to monitor intermediate formation and purity. Optimization studies might employ Design of Experiments (DoE) to evaluate factors like reaction time and solvent polarity . For reproducibility, document raw material sources (e.g., ACS-grade reagents) and characterize final products using spectroscopic and chromatographic techniques .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical standards should be applied?

Standard characterization includes:

- Spectroscopy : NMR (¹H/¹³C) to confirm molecular structure and purity, FTIR for functional group identification (e.g., hydroxyl and amine stretches).

- Chromatography : HPLC or GC with flame ionization detection to quantify impurities.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability. Cross-reference data with the NIST Chemistry WebBook for validation . Report uncertainties and calibrate instruments using certified reference materials (e.g., USP standards) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in airtight containers away from oxidizers and acids. Label containers with GHS hazard pictograms (e.g., corrosive, irritant) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

To investigate mechanisms:

- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates under varying pH and temperature conditions.

- Computational Modeling : Apply density functional theory (DFT) to simulate electron distribution and predict reactive sites.

- Isotopic Labeling : Track molecular interactions using deuterated analogs (e.g., D₂O solvent) in NMR experiments . Address ethical considerations by ensuring computational models are validated against empirical data .

Q. How should researchers resolve contradictions in published data on this compound’s solvent interactions?

- Systematic Review : Compare studies for methodological differences (e.g., solvent polarity scales, concentration ranges).

- Replication Studies : Reproduce key experiments under controlled conditions, documenting ambient variables (humidity, light exposure).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets. Highlight gaps using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies are effective for studying this compound’s behavior in complex mixtures (e.g., surfactant formulations)?

- Phase Behavior Analysis : Use dynamic light scattering (DLS) to monitor micelle formation and critical micelle concentration (CMC).

- Synchrotron Techniques : Small-angle X-ray scattering (SAXS) can reveal nanostructural changes under varying temperatures.

- Environmental Impact Assessments : Test biodegradability via OECD 301F guidelines and ecotoxicity using Daphnia magna assays .

Q. Methodological Notes

- Data Integrity : Archive raw datasets in repositories like Zenodo and include error margins in figures .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving biological systems .

- Literature Gaps : Prioritize questions addressing understudied areas (e.g., this compound’s photostability or chiral resolution potential) .

Propiedades

IUPAC Name |

2-[cyclohexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPDFYDITNAMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063499 | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4500-29-2 | |

| Record name | 2,2′-(Cyclohexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(cyclohexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(cyclohexylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWC2S3YAZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.